REACTION_CXSMILES
|
[CH3:1]C(O)(C#CC1C=CC=C(Br)C=1)C.CC(O)(C)C#[C:17][C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([C:24]#CC(O)(C)C)[CH:19]=1>>[C:18]1([CH3:17])[CH:19]=[C:20]([CH3:24])[CH:21]=[C:22]([CH3:1])[CH:23]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C#CC1=CC(=CC=C1)Br)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C#CC1=CC(=CC=C1)C#CC(C)(C)O)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Selectivities and yields
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |